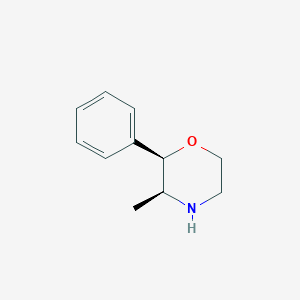

Morpholine, 3-methyl-2-phenyl-, (2R,3S)-

Description

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- is a chiral morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom. The stereochemistry at positions 2 and 3 (R and S configurations, respectively) and the substituents—a methyl group at position 3 and a phenyl group at position 2—dictate its physicochemical and biological properties. Morpholine derivatives are widely utilized in medicinal chemistry due to their ability to enhance solubility, bioavailability, and target affinity .

Properties

CAS No. |

84025-82-1 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2R,3S)-3-methyl-2-phenylmorpholine |

InChI |

InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1 |

InChI Key |

OOBHFESNSZDWIU-ONGXEEELSA-N |

Isomeric SMILES |

C[C@H]1[C@H](OCCN1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution via Epoxide Functionalization

The earliest reported synthesis of (2R,3S)-3-methyl-2-phenylmorpholine employs (2RS,3RS)-cinnamyl alcohol-2,3-epoxide as the starting material, proceeding through seven steps with an overall yield of 17%. The critical stages involve:

Epoxide Ring-Opening and Morpholine Formation

Treatment of the epoxide with morpholine under basic conditions induces nucleophilic ring-opening, generating a diol intermediate. Subsequent protection of the secondary alcohol with a methoxymethyl (MOM) group and Fmoc-derivatization of the primary amine establishes the morpholine core.

Diastereomeric Resolution

Racemic 2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine undergoes resolution using (+)-mandelic acid, exploiting differential crystallization kinetics to isolate the (2S,3S)-enantiomer. Acidic cleavage of the MOM group with p-toluenesulfonic acid in methanol furnishes the target compound.

Table 1: Key Parameters for Chiral Resolution Method

| Parameter | Value/Detail |

|---|---|

| Starting Material | (2RS,3RS)-Cinnamyl alcohol-2,3-epoxide |

| Resolution Agent | (+)-Mandelic acid |

| Protecting Groups | MOM, Fmoc |

| Final Deprotection Agent | p-TsOH in MeOH |

| Overall Yield | 17% |

While this method achieves high enantiomeric excess (>99% ee), the multi-step sequence and low yield limit its industrial applicability.

Metal-Free One-Pot Synthesis via Aziridine Ring-Opening

A contemporary approach utilizes aziridine derivatives and halogenated alcohols in a one-pot protocol mediated by ammonium persulfate, achieving 82% yield with excellent diastereoselectivity (dr > 20:1).

Reaction Mechanism

The process involves:

- SN2-Type Ring-Opening : Aziridine reacts with 2-bromoethanol at the less substituted carbon, forming a β-haloamine intermediate.

- Cyclization : Intramolecular nucleophilic displacement of bromide by the amine generates the morpholine ring.

- Oxidative Aromatization : Ammonium persulfate oxidizes intermediate species, stabilizing the final product.

Stereochemical Control

The trans-diastereoselectivity arises from staggered transition states during cyclization, with the phenyl and methyl groups adopting equatorial positions to minimize steric strain.

Table 2: Optimization of One-Pot Synthesis

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes rate |

| Solvent | Acetonitrile | Enhances solubility |

| Oxidant Loading | 1.5 equiv (NH4)2S2O8 | Prevents overoxidation |

| Reaction Time | 12 h | Completes cyclization |

This method eliminates transition-metal catalysts, reducing purification demands and enabling gram-scale production.

Sulfonium Salt-Mediated Cyclization of β-Amino Alcohols

High-yielding access to (2R,3S)-3-methyl-2-phenylmorpholine (96%) is achieved through sulfonium salt-activated cyclization of N-tosyl-β-amino alcohols.

Synthetic Protocol

- Substrate Preparation : N-Tosylation of β-amino alcohols using tosyl chloride in dichloromethane with triethylamine.

- Cyclization : Treatment with diphenylvinylsulfonium salt induces intramolecular nucleophilic attack, forming the morpholine ring.

- Deprotection : Acidic cleavage of the tosyl group yields the free amine.

Stereochemical Outcomes

The reaction proceeds with retention of configuration at both stereocenters, as confirmed by X-ray crystallography of intermediate sulfonamides.

Table 3: Comparative Analysis of Cyclization Methods

The sulfonium salt method demonstrates superior efficiency but requires stoichiometric sulfonium reagents, increasing material costs.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to convert ketones or aldehydes to alcohols.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its therapeutic potential in treating diseases due to its pharmacological properties.

Industry: Utilized in the production of polymers, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of Morpholine, 3-methyl-2-phenyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Insights

- Stereochemical Impact: The (2R,3S) configuration in morpholine derivatives often enhances target selectivity. For example, in reboxetine (an antidepressant), the (S,S)-enantiomer exhibits norepinephrine reuptake inhibition, while the (R,R)-form is inactive .

- Substituent Effects: Phenyl Groups: The 2-phenyl substituent in the target compound may improve lipophilicity and π-π stacking with aromatic residues in enzyme active sites, similar to quinoline-morpholine hybrids in antimalarial research . Methyl Groups: The 3-methyl group could reduce metabolic degradation, as seen in sterol biosynthesis inhibitors like fenpropimorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.